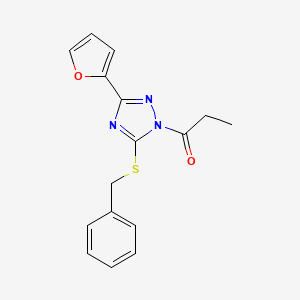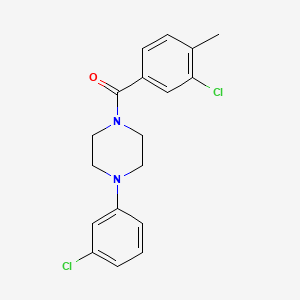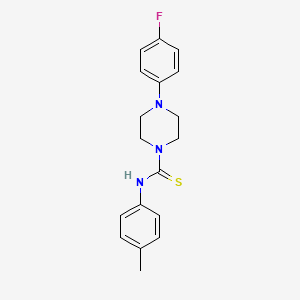
3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide, also known as TFM, is a synthetic compound that has been widely used in scientific research. TFM is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis.
作用機序
The mechanism of action of 3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide involves the inhibition of PKC, which is a family of serine/threonine kinases that play a critical role in many cellular processes. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and it phosphorylates a variety of downstream targets, including transcription factors, ion channels, and cytoskeletal proteins. 3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide inhibits PKC by binding to the ATP-binding site of the enzyme, which prevents the transfer of phosphate from ATP to its downstream targets.
Biochemical and Physiological Effects:
3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and differentiation. 3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide has also been shown to modulate the activity of other signaling pathways, including the MAPK/ERK pathway, the NF-kB pathway, and the JAK/STAT pathway.
実験室実験の利点と制限
One of the main advantages of 3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide is its specificity for PKC, which allows researchers to study the role of PKC in various cellular processes. However, one limitation of 3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide is its potential toxicity, which can limit its use in vivo. Another limitation is its relatively low solubility, which can make it difficult to use in some experimental systems.
将来の方向性
There are several future directions for research on 3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide. One area of interest is the development of more potent and selective PKC inhibitors that can be used in vivo. Another area of interest is the identification of downstream targets of PKC that mediate its effects on cellular processes. Finally, there is a need for further research on the role of PKC in various disease states, including cancer, diabetes, and neurodegenerative diseases.
合成法
3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide can be synthesized by the reaction of 2,4,5-trichloroaniline with 5-methyl-2-furancarboxylic acid, followed by the reaction with acryloyl chloride. The product can be purified by recrystallization from ethanol.
科学的研究の応用
3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide has been widely used in scientific research as a tool for studying the role of PKC in various cellular processes. 3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide has been shown to inhibit the activity of PKC in vitro and in vivo, and this inhibition has been linked to a variety of cellular responses, including apoptosis, cell cycle arrest, and differentiation.
特性
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-(2,4,5-trichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c1-8-2-3-9(20-8)4-5-14(19)18-13-7-11(16)10(15)6-12(13)17/h2-7H,1H3,(H,18,19)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKWXRZQVQUZAB-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-{[(2,3-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5820689.png)






![methyl 5-(2-cyano-1-methylvinyl)-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5820743.png)
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5820752.png)
![3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5820753.png)



![6-chloro-5,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5820790.png)